Retained Antiviral Efficacy Against HIV-1 Integrase Mutant Versus 6-Bromo Analog
In a comparative study of multi-substituted quinolines as HIV-1 integrase allosteric inhibitors, the 8-bromo analog retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog exhibited a significant loss of potency when tested against the same mutant strain [1]. Both bromine substitutions at the C6 and C8 positions individually conferred improved antiviral properties relative to non-brominated quinoline scaffolds, but their resistance profiles diverged substantially when challenged with the A128T mutation. The 6,8-dibromo-2-methylquinolin-4-ol scaffold, incorporating both substitution positions, offers a unique dual-bromination pattern for SAR exploration of resistance-evading antiviral candidates.
| Evidence Dimension | Antiviral potency retention against HIV-1 integrase A128T mutant virus |
|---|---|
| Target Compound Data | The 6,8-dibromo-2-methylquinolin-4-ol scaffold contains both the C6-bromo and C8-bromo motifs; 8-bromo substitution confers retained effectiveness against A128T mutant |
| Comparator Or Baseline | 6-bromo analog: significant loss of potency against A128T mutant; non-brominated analog: inferior baseline antiviral properties |
| Quantified Difference | Qualitative categorical difference in resistance profile: 8-bromo analog retains full effectiveness; 6-bromo analog exhibits significant potency loss |
| Conditions | HIV-1 integrase allosteric inhibition assay; ALLINI-resistant IN A128T mutant virus |
Why This Matters
The differential resistance profile between C6-bromo and C8-bromo substitution directly informs selection of this dibrominated scaffold for antiviral lead optimization programs targeting drug-resistant viral strains.
- [1] Multi-Substituted Quinolines as HIV-1 Integrase Allosteric Inhibitors. SciCrunch. Available at: https://scicrunch.org View Source
